molecular formula C18H22N6OS B2376854 3-Methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine CAS No. 2380145-18-4

3-Methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine

Cat. No. B2376854
CAS RN: 2380145-18-4
M. Wt: 370.48
InChI Key: MCHSOQAARSJAKT-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The compound appears to contain functional groups such as an amine, a pyrazine, and a thiazole .


Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its precursors. It would also include the conditions required for the synthesis, such as temperature, pressure, and catalysts .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the spatial arrangement of its atoms and the lengths and angles of its bonds .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the products it forms .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying any risks associated with handling or using the compound, including its toxicity and any precautions that need to be taken.

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, or further studies into its properties .

properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS/c1-23(16-17(25-2)21-8-7-20-16)12-13-4-9-24(10-5-13)18-22-14-11-19-6-3-15(14)26-18/h3,6-8,11,13H,4-5,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSOQAARSJAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2=NC3=C(S2)C=CN=C3)C4=NC=CN=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine

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